molecular formula C11H14ClN3 B11886300 (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine hydrochloride CAS No. 1956365-96-0

(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine hydrochloride

Cat. No.: B11886300
CAS No.: 1956365-96-0
M. Wt: 223.70 g/mol
InChI Key: UNDULSNWCMODAJ-UHFFFAOYSA-N
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Description

(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine hydrochloride is a chemical compound with a unique structure that combines a pyrazole ring with a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions, which are advantageous due to their environmental friendliness and cost-effectiveness. These methods often utilize hydrazine derivatives and ethyl acetoacetate as starting materials, with the reaction being carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as 1-phenyl-3-methyl-5-pyrazolone and 3(5)-aminopyrazoles. These compounds share structural similarities with (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine hydrochloride and exhibit similar chemical properties .

Uniqueness

What sets this compound apart is its unique combination of a pyrazole ring with a phenylmethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

1956365-96-0

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

[3-(2-methylpyrazol-3-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H13N3.ClH/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12;/h2-7H,8,12H2,1H3;1H

InChI Key

UNDULSNWCMODAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC(=C2)CN.Cl

Origin of Product

United States

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